

Neral: A Technical Guide to Chemical Structure, Properties, and Biological Activity

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Compound of Interest

Compound Name: Neral

Cat. No.: B7780846

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Abstract: **Neral**, also known as citral B, is the (Z)-isomer of the monoterpene aldehyde citral. It is a key aromatic compound found in the essential oils of various plants, most notably lemongrass, and is widely utilized in the flavor, fragrance, and pharmaceutical industries. This document provides a comprehensive technical overview of **neral**'s chemical structure, physicochemical properties, common experimental methodologies, and its mechanism of action in biological systems. It is intended for researchers, scientists, and professionals involved in drug development and natural product chemistry.

Chemical Structure and Stereochemistry

Neral is an acyclic monoterpenoid aldehyde. Its chemical structure is defined by a 3,7-dimethylocta-2,6-dienal backbone. The defining characteristic of **neral** is the stereochemistry around the C2=C3 double bond, which adopts the cis or (Z)-configuration. This distinguishes it from its geometric isomer, geranial (or citral A), which has a trans or (E)-configuration. The mixture of these two isomers is collectively known as citral.

- IUPAC Name: (2Z)-3,7-dimethylocta-2,6-dienal
- Molecular Formula: C₁₀H₁₆O
- CAS Number: 106-26-3

The (Z)-configuration of the double bond near the aldehyde group significantly influences the molecule's spatial arrangement and its interaction with biological receptors and enzyme active

sites, leading to distinct sensory and biological properties compared to geranial.



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Caption: Geometric isomerism of Citral into **Neral** and Geranial.

Physicochemical Properties

Neral is a colorless to pale yellow liquid with a strong, lemon-like odor. Its properties are summarized in the table below. It is largely insoluble in water but soluble in organic solvents such as ethanol, diethyl ether, and oils.

Property	Value
Molecular Weight	152.23 g/mol
Appearance	Pale yellow liquid
Odor	Strong, lemon-like
Boiling Point	229 °C (444 °F; 502 K)
Density	0.887 g/cm ³
Solubility in Water	Insoluble
Solubility in Organic	Soluble in ethanol, diethyl ether
Refractive Index	1.486 - 1.490
Vapor Pressure	0.04 mmHg at 25 °C

Experimental Protocols

Extraction of Neral from Plant Material (Lemongrass)

Neral, as a component of citral, is commonly extracted from *Cymbopogon* (lemongrass) species via steam distillation.

Objective: To isolate essential oil rich in **neral** and geranial from fresh lemongrass leaves.

Methodology:

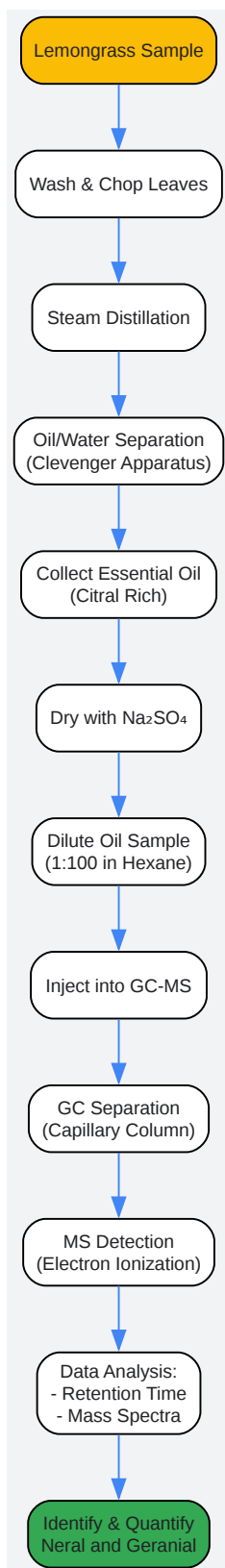
- Preparation: Fresh lemongrass leaves (approx. 500 g) are washed and coarsely chopped to increase surface area.
- Apparatus Setup: A Clevenger-type apparatus is assembled with a 5L round-bottom flask, a heating mantle, a condenser, and a collection burette.
- Distillation: The chopped leaves are placed in the flask and fully submerged in distilled water (approx. 3L). The mixture is heated to boiling.
- Extraction: As steam passes through the plant material, it volatilizes the essential oils. The vapor mixture of oil and water then travels to the condenser.
- Condensation & Separation: The condenser, cooled with circulating water, liquefies the vapor. The condensate drips into the collection burette, where the less dense essential oil (yellow) spontaneously separates and forms a layer above the water (hydrosol).
- Collection: The distillation is continued for 3-4 hours until no more oil is collected. The separated oil fraction, which is a mixture of **neral** and geranial, is carefully collected and dried over anhydrous sodium sulfate.
- Storage: The final oil is stored in a sealed, dark glass vial at 4°C to prevent degradation.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate, identify, and quantify **neral** and geranial within the extracted essential oil.

Methodology:

- **Sample Preparation:** A 1 μL aliquot of the extracted essential oil is diluted 1:100 in a suitable solvent like hexane or dichloromethane.
- **GC-MS System:** A gas chromatograph equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 μm) is coupled to a mass spectrometer.
- **Injection:** 1 μL of the diluted sample is injected into the GC inlet, typically set to 250°C with a split ratio (e.g., 50:1). Helium is used as the carrier gas at a constant flow rate (e.g., 1 mL/min).
- **Chromatographic Separation:** The oven temperature is programmed to separate components based on their boiling points and column affinity. A typical program starts at 60°C, holds for 2 minutes, then ramps up to 240°C at a rate of 3°C/min.
- **Mass Spectrometry:** As components elute from the column, they enter the mass spectrometer. The ion source is set to 70 eV (electron ionization). A mass scan range of m/z 40-500 is used.
- **Identification:** **Neral** and geranial are identified by comparing their retention times and mass spectra to those of authenticated reference standards and by matching their fragmentation patterns with spectral libraries (e.g., NIST, Wiley). **Neral** typically elutes just before geranial.
- **Quantification:** The relative percentage of each isomer is determined by integrating the area under its corresponding peak in the total ion chromatogram.



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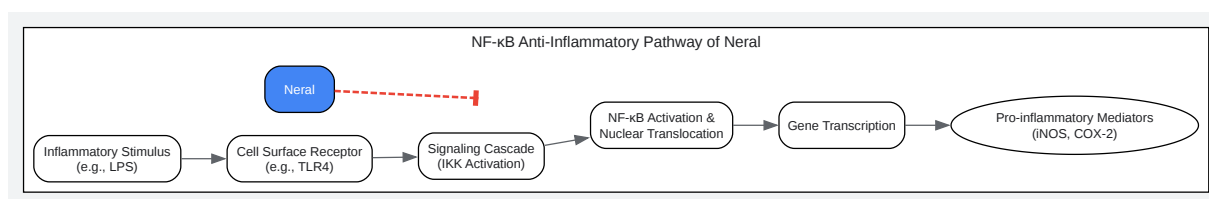
Caption: Workflow for extraction and GC-MS analysis of **Neral**.

Biological Activity and Mechanism of Action

Neral exhibits a range of biological activities, including significant anti-inflammatory, antioxidant, and antimicrobial properties. Its anti-inflammatory effects are of particular interest in drug development and are mediated through the modulation of key cellular signaling pathways.

One of the primary mechanisms for **neral**'s anti-inflammatory action is the suppression of the Nuclear Factor-kappa B (NF- κ B) signaling pathway. NF- κ B is a master regulator of the inflammatory response. In its inactive state, it is sequestered in the cytoplasm. Upon stimulation by pro-inflammatory signals (e.g., Lipopolysaccharide, LPS), a cascade is initiated that leads to NF- κ B's translocation into the nucleus, where it induces the transcription of pro-inflammatory genes.

Neral has been shown to inhibit this process. By preventing the activation and nuclear translocation of NF- κ B, it effectively downregulates the expression of downstream targets such as inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2), two key enzymes responsible for mediating the inflammatory response.



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Caption: **Neral**'s inhibition of the NF- κ B signaling pathway.

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